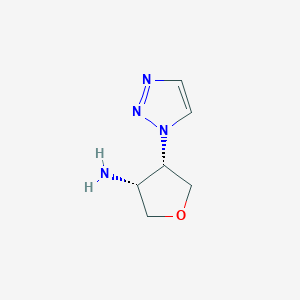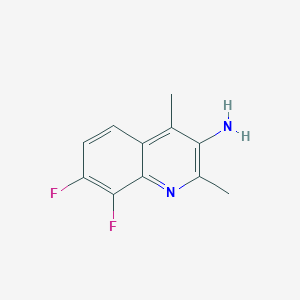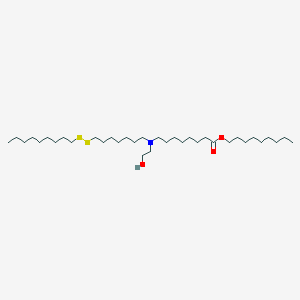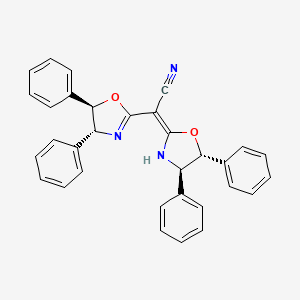![molecular formula C19H26O3Si B13364854 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol](/img/structure/B13364854.png)
3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldiphenylsilyl)oxy)propane-1,2-diol is an organic compound with the molecular formula C19H26O3Si. It is a derivative of propane-1,2-diol where one of the hydroxyl groups is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldiphenylsilyl)oxy)propane-1,2-diol typically involves the protection of propane-1,2-diol with tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which acts as a catalyst. The reaction proceeds as follows:
- Dissolve propane-1,2-diol in anhydrous dichloromethane.
- Add tert-butyldiphenylsilyl chloride and imidazole to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product by column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-((tert-butyldiphenylsilyl)oxy)propane-1,2-diol follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butyldiphenylsilyl)oxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to propane-1,2-diol.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDPS group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of propane-1,2-diol.
Substitution: Formation of new silyl ethers or other protected alcohols.
Applications De Recherche Scientifique
3-((tert-Butyldiphenylsilyl)oxy)propane-1,2-diol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis.
Intermediate: Serves as an intermediate in the synthesis of complex molecules.
Biological Studies: Used in the synthesis of biologically active compounds for
Propriétés
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxypropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,20-21H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYNNLPABISLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364778.png)
![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364780.png)

![N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364787.png)
![4-(4-hydroxyquinazolin-2-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B13364790.png)
![3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13364793.png)


![N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13364813.png)
![4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13364825.png)


![5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13364858.png)
